REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.C(OC[CH2:13][CH2:14][NH2:15])=C.C=O.C1(C)C=CC=CC=1>O>[O:5]1[C:4]2[CH:3]=[CH:1][CH:8]=[CH:7][C:6]=2[CH:13]=[CH:14][NH:15]1
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCN
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CUSTOM
|
Details
|
to collect in the trap (about one hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
A large volume of solid byproduct formed in the reaction vessel
|
Type
|
CUSTOM
|
Details
|
The toluene solution was decanted from the solid
|
Type
|
WASH
|
Details
|
the remaining solid was washed with extra toluene
|
Type
|
CUSTOM
|
Details
|
All of the toluene fractions were combined in a separatory funnel
|
Type
|
WASH
|
Details
|
The toluene solution was washed with a 5% NaOH solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene solution was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered over a small bed of neutral alumina
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1NC=CC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 125.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |